1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate
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Overview
Description
1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a quinolinium core substituted with phenyl groups and a trifluoromethanesulfonate counterion. These structural features contribute to its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate typically involves the following steps:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Phenyl Substitution:
Formation of the Tetrahydroquinolinium Ion: The reduction of the quinolinium core to the tetrahydroquinolinium ion can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Counterion Exchange: The final step involves the exchange of the counterion to trifluoromethanesulfonate, which can be achieved by treating the tetrahydroquinolinium salt with trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Quinolinium derivatives.
Reduction: Saturated quinoline derivatives.
Substitution: Brominated phenyl derivatives.
Scientific Research Applications
1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The phenyl groups and the quinolinium core can interact with hydrophobic pockets in proteins, while the trifluoromethanesulfonate ion can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triphenylquinolinium chloride
- 1,2,4-Triphenylquinolinium bromide
- 1,2,4-Triphenylquinolinium iodide
Uniqueness
1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate counterion, which imparts distinct solubility and reactivity properties compared to other similar compounds. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous.
Properties
IUPAC Name |
trifluoromethanesulfonate;1,2,4-triphenyl-5,6,7,8-tetrahydroquinolin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N.CHF3O3S/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22)28(23-16-8-3-9-17-23)26-19-11-10-18-24(25)26;2-1(3,4)8(5,6)7/h1-9,12-17,20H,10-11,18-19H2;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTGHEKACZLOJZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=[N+]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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